molecular formula C14H16N2O2 B7531030 2-propan-2-yloxy-N-quinolin-5-ylacetamide

2-propan-2-yloxy-N-quinolin-5-ylacetamide

Cat. No. B7531030
M. Wt: 244.29 g/mol
InChI Key: PFNXVDBSJYWOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propan-2-yloxy-N-quinolin-5-ylacetamide, also known as IQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential to modulate the immune system. It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 2-propan-2-yloxy-N-quinolin-5-ylacetamide involves the activation of AhR, which is a ligand-activated transcription factor. Upon binding to 2-propan-2-yloxy-N-quinolin-5-ylacetamide, AhR translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. The activation of AhR by 2-propan-2-yloxy-N-quinolin-5-ylacetamide leads to the differentiation of regulatory T cells, which suppress the activity of effector T cells and prevent autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that 2-propan-2-yloxy-N-quinolin-5-ylacetamide has several biochemical and physiological effects. It has been shown to induce the differentiation of regulatory T cells, which are essential for maintaining immune homeostasis. 2-propan-2-yloxy-N-quinolin-5-ylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-propan-2-yloxy-N-quinolin-5-ylacetamide is its specificity for AhR. It has been shown to activate AhR without affecting other signaling pathways, making it a valuable tool for studying the role of AhR in immune regulation. However, one of the limitations of 2-propan-2-yloxy-N-quinolin-5-ylacetamide is its solubility in aqueous solutions. It requires the use of organic solvents, which can affect the activity of the compound and make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-propan-2-yloxy-N-quinolin-5-ylacetamide. One of the major areas of research is the development of more potent and selective AhR agonists. These compounds could be used as therapeutic agents for the treatment of autoimmune diseases and cancer. Another area of research is the identification of the downstream targets of AhR activation by 2-propan-2-yloxy-N-quinolin-5-ylacetamide. Understanding the molecular mechanisms underlying the immunomodulatory effects of 2-propan-2-yloxy-N-quinolin-5-ylacetamide could lead to the development of more effective therapies for immune-related diseases. Finally, the use of 2-propan-2-yloxy-N-quinolin-5-ylacetamide in combination with other immunomodulatory agents could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 2-propan-2-yloxy-N-quinolin-5-ylacetamide involves a multistep process that starts with the reaction of 2-chloro-N-quinolin-5-ylacetamide with potassium tert-butoxide in anhydrous THF. The resulting intermediate is then reacted with isopropyl iodide to obtain the final product, 2-propan-2-yloxy-N-quinolin-5-ylacetamide.

Scientific Research Applications

2-propan-2-yloxy-N-quinolin-5-ylacetamide has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research is the modulation of the immune system. 2-propan-2-yloxy-N-quinolin-5-ylacetamide has been shown to activate the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of immune responses. Activation of AhR by 2-propan-2-yloxy-N-quinolin-5-ylacetamide leads to the differentiation of regulatory T cells, which are essential for maintaining immune homeostasis and preventing autoimmune diseases.

properties

IUPAC Name

2-propan-2-yloxy-N-quinolin-5-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)18-9-14(17)16-13-7-3-6-12-11(13)5-4-8-15-12/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNXVDBSJYWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)NC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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